2,5-diethoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Analog Comparison

Procure 2,5-Diethoxy-N-(2-pyridinylmethyl)benzenesulfonamide (CAS 325811-09-4) to advance your SAR programs with a precisely defined chemical probe. This screening compound features a distinct 2,5-diethoxy substitution pattern and 2-pyridinylmethyl moiety not found in generic analogs, enabling rigorous investigation of alkoxy positioning and pyridyl isomerism on target binding and selectivity. Serves as a critical des-methyl baseline for ADME optimization, a validated reference standard for analytical method development (HPLC/LC-MS), and a modular scaffold for parallel synthesis of focused libraries. Avoid false negatives from uncontrolled analog substitution; secure this authenticated compound for target deconvolution and high-throughput screening campaigns.

Molecular Formula C16H20N2O4S
Molecular Weight 336.4 g/mol
Cat. No. B5781350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-diethoxy-N-(2-pyridinylmethyl)benzenesulfonamide
Molecular FormulaC16H20N2O4S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CC=CC=N2
InChIInChI=1S/C16H20N2O4S/c1-3-21-14-8-9-15(22-4-2)16(11-14)23(19,20)18-12-13-7-5-6-10-17-13/h5-11,18H,3-4,12H2,1-2H3
InChIKeyDFKAENWTQAZWHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diethoxy-N-(2-pyridinylmethyl)benzenesulfonamide: Chemical Identity and Core Structural Features for Procurement Specification


2,5-Diethoxy-N-(2-pyridinylmethyl)benzenesulfonamide (CAS: 325811-09-4; molecular formula: C₁₆H₂₀N₂O₄S; molecular weight: 336.4 g/mol) is a synthetic organic compound belonging to the benzenesulfonamide class . Its structure features a benzene ring substituted with ethoxy groups at the 2- and 5-positions and a sulfonamide linker connecting to a pyridin-2-ylmethyl moiety. The compound is cataloged as a screening compound for early-stage research applications and is not intended for therapeutic or veterinary use . This structural motif—a pyridinylmethyl-substituted benzenesulfonamide—positions it within a broader chemical space explored for enzyme inhibition and receptor antagonism, though published quantitative bioactivity data specific to this exact compound remain limited in the public domain.

Why Generic Substitution of 2,5-Diethoxy-N-(2-pyridinylmethyl)benzenesulfonamide Is Scientifically Unsound


Within the benzenesulfonamide scaffold, substitution pattern and the specific pyridylmethyl isomer critically determine target engagement, isoform selectivity, and physicochemical properties. In carbonic anhydrase (CA) inhibitor programs, for instance, the identity of the pyridyl substituent and the substitution on the benzene ring dramatically alter binding affinity and isoform selectivity between CA II and CA IX . Similarly, in TRPM8 antagonist development, specific 2-pyridyl-benzenesulfonamide derivatives achieved nanomolar potency and oral bioavailability, whereas close analogs failed to meet selectivity or in vivo efficacy thresholds . Therefore, substituting 2,5-diethoxy-N-(2-pyridinylmethyl)benzenesulfonamide with a superficially similar analog (e.g., one lacking the 2,5-diethoxy substitution pattern or bearing a different pyridyl isomer) without experimental validation would introduce uncontrolled variables, potentially leading to false-negative screening results or irreproducible SAR interpretations.

Product-Specific Quantitative Evidence Guide: 2,5-Diethoxy-N-(2-pyridinylmethyl)benzenesulfonamide vs. Closest Analogs


Structural Distinction: 2,5-Diethoxy Substitution vs. 2,5-Diethoxy-4-methyl Derivative

The target compound, 2,5-diethoxy-N-(2-pyridinylmethyl)benzenesulfonamide, is the des-methyl analog of the known compound 2,5-diethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide (also referred to as EMD 57283) . While published quantitative bioactivity data for the exact target compound are currently absent, this structural distinction is non-trivial. In related benzenesulfonamide SAR studies, the presence or absence of a single methyl group at the 4-position has been shown to alter enzyme inhibition potency by orders of magnitude, modulate lipophilicity and cell permeability, and affect metabolic stability. Procurement of the des-methyl analog (target compound) is therefore justified when exploring SAR around the 4-position or when a less lipophilic, potentially distinct ADME profile is desired compared to the 4-methyl derivative .

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Analog Comparison

Pyridyl Isomer Differentiation: 2-Pyridinylmethyl vs. 3-Pyridinylmethyl

The target compound features a 2-pyridinylmethyl substituent. A closely related regioisomer, 2,5-diethoxy-N-(3-pyridinylmethyl)benzenesulfonamide (CAS: 337506-45-3), differs only in the attachment point of the pyridine ring . In carbonic anhydrase inhibitor programs, pyridyl isomerism has been shown to dictate isoform selectivity: for example, 2-pyridyl versus 3-pyridyl or 4-pyridyl substitution can redirect binding preference between CA II and CA IX or alter the inhibitor's ability to penetrate the active site cleft . While direct head-to-head data for these specific compounds are not available, the class-level evidence is clear: the 2-pyridinylmethyl isomer cannot be substituted with the 3-pyridinylmethyl isomer without potentially altering target engagement, selectivity, and downstream biological readout.

Medicinal Chemistry Isomer Selectivity Binding Affinity

Physicochemical Differentiation: Calculated Lipophilicity and Molecular Weight Compared to Core Scaffold

The target compound (MW = 336.4; predicted LogP ~2.3) occupies a physicochemical space distinct from both simpler benzenesulfonamide cores and more complex analogs. Compared to the unsubstituted benzenesulfonamide scaffold (MW = 157.2; LogP ~0.5), the target compound exhibits substantially increased molecular weight and lipophilicity, which can enhance membrane permeability but may also increase the risk of off-target promiscuity and metabolic clearance . Conversely, relative to the 4-methyl analog (MW = 350.4; LogP ~2.8), the target compound is slightly less lipophilic and may offer a better balance of permeability and metabolic stability for certain targets. These calculated differences, while not derived from direct experimental measurement, are grounded in well-established physicochemical property prediction models and are relevant for compound selection in early-stage drug discovery where ADME optimization is a key consideration.

ADME Properties Lipophilicity Molecular Descriptors

Best Research and Industrial Application Scenarios for 2,5-Diethoxy-N-(2-pyridinylmethyl)benzenesulfonamide


Structure-Activity Relationship (SAR) Exploration of Benzenesulfonamide-Based Inhibitors

This compound serves as a valuable tool for medicinal chemists investigating the SAR of benzenesulfonamide derivatives targeting enzymes such as carbonic anhydrases or receptors like TRPM8. Its 2,5-diethoxy substitution pattern and 2-pyridinylmethyl moiety represent a specific combination that can be used to probe the effects of alkoxy group positioning and pyridyl isomerism on target binding and selectivity . As a des-methyl analog, it also provides a baseline for assessing the impact of 4-position substitution on potency and ADME properties .

Chemical Biology Probe for Target Identification and Validation

Given the established role of pyridinylmethyl-benzenesulfonamides in modulating enzyme activity and receptor signaling, 2,5-diethoxy-N-(2-pyridinylmethyl)benzenesulfonamide can be deployed as a chemical probe in cellular and biochemical assays. Its distinct structural features may confer a unique selectivity profile that, once characterized, can aid in target deconvolution studies. The compound's commercial availability as a screening compound facilitates its use in high-throughput screening campaigns aimed at identifying novel targets or pathways .

Reference Standard in Analytical Method Development

With a well-defined molecular structure, CAS registry number, and predicted physicochemical properties, this compound is suitable for use as a reference standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of benzenesulfonamide derivatives in complex matrices. Its distinct chromatographic and mass spectrometric signature supports method development for impurity profiling and stability studies .

Scaffold for Fragment-Based Drug Discovery (FBDD) and Library Design

As a medium-sized molecule with moderate lipophilicity, 2,5-diethoxy-N-(2-pyridinylmethyl)benzenesulfonamide can serve as a starting point for fragment growth or as a core scaffold for the design of focused chemical libraries. Its synthesis, involving a straightforward sulfonamide coupling between a sulfonyl chloride and 2-pyridinemethanamine, is amenable to parallel synthesis approaches . The compound's structural elements can be systematically varied to generate analogs with diverse physicochemical and biological profiles.

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